

Spectroscopic Profile of 7-Bromobenzo[d]oxazol-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **7-Bromobenzo[d]oxazol-2(3H)-one**

Cat. No.: **B1339144**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **7-Bromobenzo[d]oxazol-2(3H)-one** (CAS Number: 871367-14-5).[1][2] While a complete set of experimentally-derived spectra for this specific molecule is not readily available in published literature, this document compiles predicted data based on the analysis of its chemical structure, spectroscopic principles, and data from analogous compounds. This guide is intended to assist researchers in the identification and characterization of this compound and its derivatives, which are of interest in medicinal chemistry and drug discovery.[3][4][5]

Chemical Structure and Properties

- Molecular Formula: C₇H₄BrNO₂[1][2]
- Molecular Weight: 214.02 g/mol
- Synonyms: 7-bromo-1,3-benzoxazol-2(3H)-one[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **7-Bromobenzo[d]oxazol-2(3H)-one**. These predictions are based on established chemical shift and frequency ranges for the functional groups and structural motifs present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~11.8	Singlet (broad)	1H	N-H
~7.3-7.5	Multiplet	2H	Aromatic C-H
~7.0-7.2	Multiplet	1H	Aromatic C-H

Table 2: Predicted ^{13}C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppm	Assignment
~154	C=O (carbonyl)
~145	C-O (heterocycle)
~130	C-N (heterocycle)
~110-135	Aromatic carbons
~100	C-Br

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-3400	Medium-Broad	N-H stretch
~3100	Medium	Aromatic C-H stretch
1700-1750	Strong	C=O stretch (carbonyl)
1450-1600	Medium-Strong	C=C stretch (aromatic)
1200-1300	Strong	C-O stretch
500-650	Medium	C-Br stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Abundance	Assignment
213	~100%	[M] ⁺ (with ⁷⁹ Br)
215	~98%	[M] ⁺ (with ⁸¹ Br)
185/187	Variable	[M-CO] ⁺
134	Variable	[M-Br-CO] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound such as **7-Bromobenzo[d]oxazol-2(3H)-one**.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

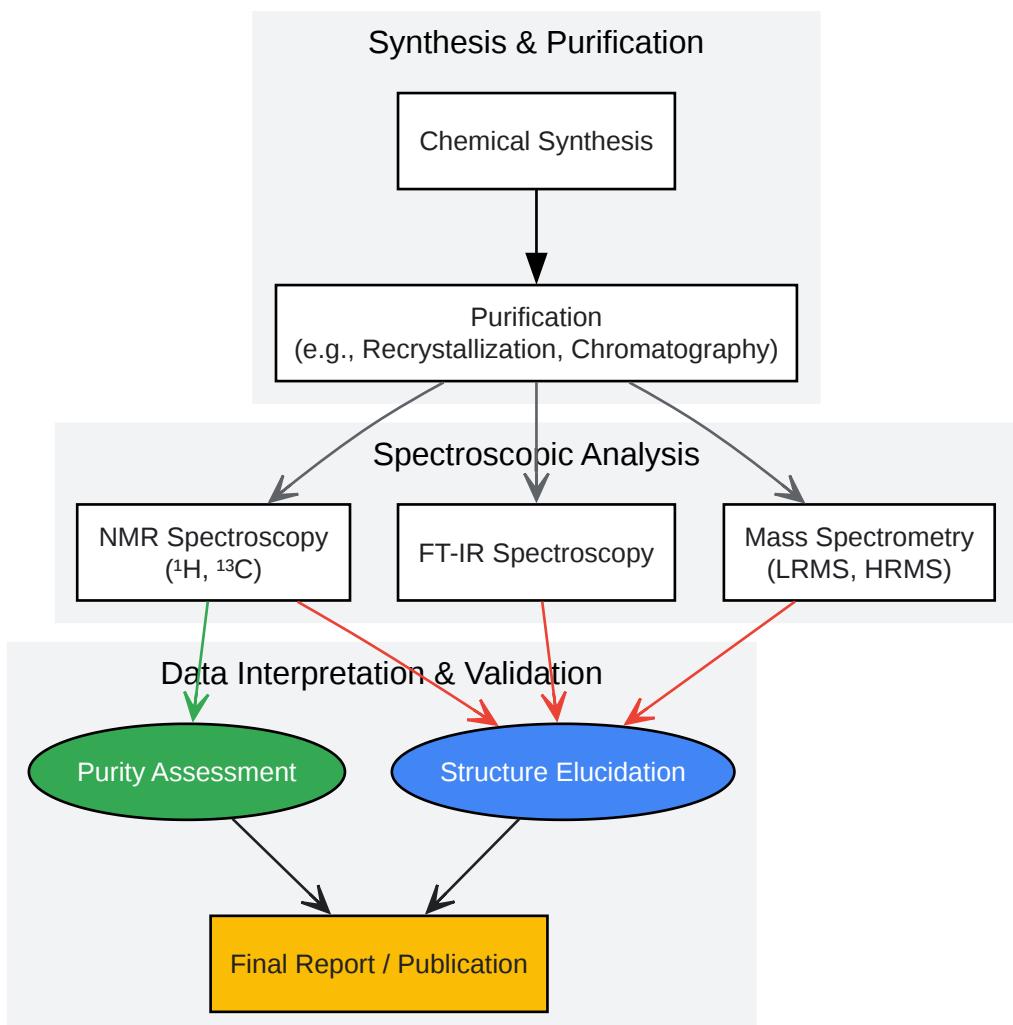
- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:

- Acquire a one-dimensional proton spectrum.
- Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
- Reference the spectrum to the residual solvent peak.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
 - Reference the spectrum to the solvent peak.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation:
 - Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
 - Solid State (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.
- Instrumentation: An FT-IR spectrometer.
- Acquisition:
 - Record a background spectrum (of the empty ATR crystal or a pure KBr pellet).
 - Record the sample spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3. Mass Spectrometry (MS)


- Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent (e.g., methanol, acetonitrile).

- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
- Acquisition:
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
 - For high-resolution mass spectrometry (HRMS), a TOF, Orbitrap, or FT-ICR analyzer would be used to confirm the elemental composition.

Workflow and Data Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like **7-Bromobenzo[d]oxazol-2(3H)-one**.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for synthesis and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Bromobenzo[d]oxazol-2(3H)-one | 871367-14-5 [sigmaaldrich.com]

- 2. [americanelements.com](http://www.americanelements.com) [americanelements.com]
- 3. [researchgate.net](http://www.researchgate.net) [researchgate.net]
- 4. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of chromodomain protein CDYL - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 7-Bromobenzo[d]oxazol-2(3H)-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1339144#spectroscopic-data-of-7-bromobenzo-d-oxazol-2-3h-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com